molecular formula C21H15BKN6O3S3 B590881 Hydrotris(3-(2-thienyl)pyrazol-1-YL)borate potassium salt CAS No. 134030-70-9

Hydrotris(3-(2-thienyl)pyrazol-1-YL)borate potassium salt

Cat. No.: B590881
CAS No.: 134030-70-9
M. Wt: 545.478
InChI Key: FTVLZZABNNDWPK-UHFFFAOYSA-N
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Description

Hydrotris(3-(2-thienyl)pyrazol-1-yl)borate potassium salt is a coordination compound that belongs to the family of poly(pyrazolyl)borates. These compounds are known for their ability to form stable complexes with various metal ions, making them valuable in a wide range of chemical applications. The presence of the thienyl group in this compound adds unique electronic and steric properties, enhancing its versatility in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hydrotris(3-(2-thienyl)pyrazol-1-yl)borate potassium salt typically involves the reaction of a pyrazole derivative with a boron source under controlled conditions. One common method is the reaction of 3-(2-thienyl)pyrazole with potassium borohydride in the absence of a solvent. This reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and precise control of reaction conditions to ensure consistent product quality. The reaction mixture is typically purified through recrystallization or chromatography to obtain the final product in high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Hydrotris(3-(2-thienyl)pyrazol-1-yl)borate potassium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives .

Mechanism of Action

The mechanism of action of hydrotris(3-(2-thienyl)pyrazol-1-yl)borate potassium salt involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with various molecular targets, including enzymes and receptors, modulating their activity. The specific pathways involved depend on the nature of the metal ion and the biological or chemical context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    Hydrotris(3-(2-pyridyl)pyrazol-1-yl)borate: Similar in structure but with a pyridyl group instead of a thienyl group.

    Hydrotris(3-(2-furyl)pyrazol-1-yl)borate: Contains a furyl group, offering different electronic properties.

    Hydrotris(3-(2-phenyl)pyrazol-1-yl)borate: Features a phenyl group, providing distinct steric effects.

Uniqueness

Hydrotris(3-(2-thienyl)pyrazol-1-yl)borate potassium salt is unique due to the presence of the thienyl group, which imparts specific electronic and steric properties. These properties enhance its ability to form stable complexes with a wide range of metal ions, making it particularly valuable in catalytic applications and the development of new materials .

Properties

InChI

InChI=1S/C21H15BN6S3.K/c1-4-19(29-13-1)16-7-10-26(23-16)22(27-11-8-17(24-27)20-5-2-14-30-20)28-12-9-18(25-28)21-6-3-15-31-21;/h1-15H;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMQRPZBBOAMMDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](N1C=CC(=N1)C2=CC=CS2)(N3C=CC(=N3)C4=CC=CS4)N5C=CC(=N5)C6=CC=CS6.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15BKN6S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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